1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate
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Overview
Description
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The specific compound combines the imidazolium cation with a carboxy-dihydroxypropanoate anion, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating imidazole with butyl and methyl halides under basic conditions.
Anion Exchange: The imidazolium cation is then combined with the (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate anion through anion exchange reactions. This can be achieved by reacting the imidazolium halide with a salt of the desired anion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The imidazolium cation can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a solvent or catalyst in organic synthesis.
Biology: May be used in biochemical assays or as a stabilizing agent for proteins.
Industry: Utilized in processes requiring ionic liquids, such as electroplating or separation technologies.
Mechanism of Action
The mechanism by which 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate exerts its effects would depend on its specific application. Generally, the imidazolium cation can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The carboxy-dihydroxypropanoate anion may also participate in these interactions, influencing the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is unique due to the presence of the carboxy-dihydroxypropanoate anion, which may impart specific solubility, reactivity, and stability characteristics not found in other imidazolium-based ionic liquids.
Properties
Molecular Formula |
C12H20N2O6 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H15N2.C4H6O6/c1-3-4-5-10-7-6-9(2)8-10;5-1(3(7)8)2(6)4(9)10/h6-8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
InChI Key |
PKVJKIKKJBRWCP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
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